molecular formula C14H20FNO4S2 B7834246 (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834246
M. Wt: 349.4 g/mol
InChI Key: BQSMDNZGVFIGAE-RYQGGHCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, a butan-2-yl amino group, and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process may start with the formation of the thiolane ring, followed by the introduction of the butan-2-yl amino group and the fluorobenzenesulfonyl group. Common reagents and catalysts used in these reactions include:

    Thiolane ring formation: This step might involve the cyclization of a suitable dithiol precursor under acidic or basic conditions.

    Amino group introduction: The butan-2-yl amino group can be introduced via nucleophilic substitution reactions.

    Fluorobenzenesulfonyl group addition: This step could involve sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific reaction, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. For example, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE: Similar structure but with a chlorine atom instead of fluorine.

    (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorobenzenesulfonyl group in (3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE may impart unique properties such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

(3S,4R)-N-butan-2-yl-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S2/c1-3-10(2)16-13-8-21(17,18)9-14(13)22(19,20)12-6-4-11(15)5-7-12/h4-7,10,13-14,16H,3,8-9H2,1-2H3/t10?,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMDNZGVFIGAE-RYQGGHCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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